molecular formula C14H13NO B3011995 3-phenyl-1-(pyridin-2-yl)propan-1-one CAS No. 54313-85-8

3-phenyl-1-(pyridin-2-yl)propan-1-one

Cat. No.: B3011995
CAS No.: 54313-85-8
M. Wt: 211.264
InChI Key: LAXVQHXHJNNNBM-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C14H13NO. It is characterized by the presence of a phenyl group and a pyridinyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-phenyl-1-(pyridin-2-yl)propan-1-one involves the reaction of 2-pyridinecarboxaldehyde with phenylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-1-(pyridin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-phenyl-1-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Pyridinyl)-2-propanone: Similar structure with the pyridinyl group in a different position.

    3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one: Contains a double bond in the propanone backbone

Uniqueness

3-Phenyl-1-(pyridin-2-yl)propan-1-one is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-phenyl-1-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXVQHXHJNNNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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